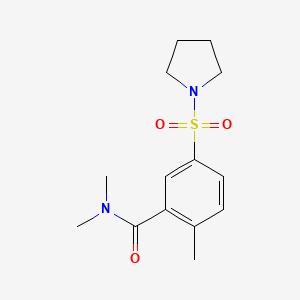
N,N,2-trimethyl-5-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-trimethyl-5-(1-pyrrolidinylsulfonyl)benzamide, commonly known as TPSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPSB is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
TPSB has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. TPSB has also been investigated for its potential use as a catalyst in organic reactions.
作用機序
The mechanism of action of TPSB is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and proteases. TPSB has also been shown to have antifungal and antibacterial properties.
Biochemical and physiological effects:
TPSB has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria, including Candida albicans, Escherichia coli, and Staphylococcus aureus. TPSB has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
TPSB has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, TPSB has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. TPSB is also sensitive to light and heat, which can affect its stability and efficacy.
将来の方向性
There are several potential future directions for research on TPSB. One area of interest is its potential use as a catalyst in organic reactions. Another area of research is its potential use in the treatment of various diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to understand the mechanism of action of TPSB and its potential side effects.
合成法
TPSB can be synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine, followed by reduction with sodium borohydride, and then sulfonation with sulfuric acid. The final product is purified through recrystallization.
特性
IUPAC Name |
N,N,2-trimethyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(10-13(11)14(17)15(2)3)20(18,19)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQZCMFQKYDKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)
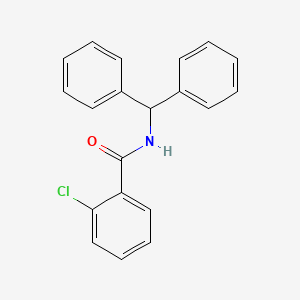
![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)
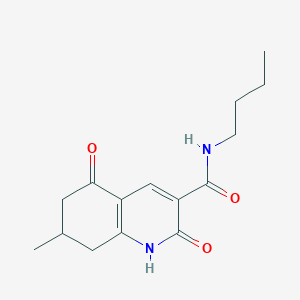
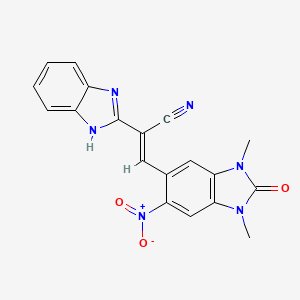
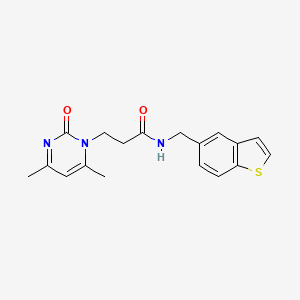
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)